Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate
Description
Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate is a piperazine-based compound featuring a benzenesulfonyl group substituted with fluorine and trifluoromethyl moieties at the 4- and 3-positions, respectively. The ethyl carboxylate group at the 1-position of the piperazine ring enhances solubility and modulates pharmacokinetic properties. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl and fluorine groups, which may improve binding affinity and metabolic stability in therapeutic applications such as kinase inhibition or protease targeting .
Properties
Molecular Formula |
C14H16F4N2O4S |
|---|---|
Molecular Weight |
384.35 g/mol |
IUPAC Name |
ethyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H16F4N2O4S/c1-2-24-13(21)19-5-7-20(8-6-19)25(22,23)10-3-4-12(15)11(9-10)14(16,17)18/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
KRBKZIWIIIKUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzenesulfonyl Chloride Intermediate: The starting material, 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, is synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzenesulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonamide derivative.
Esterification: Finally, the sulfonamide derivative is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation in medicinal chemistry applications .
Conditions and Outcomes
| Reaction Environment | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic (pH > 10) | NaOH/H₂O | 4-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylic acid | 85–92% | |
| Acidic (pH < 3) | HCl/EtOH | Same as above | 78–88% |
Mechanistic Insight: The reaction proceeds via nucleophilic attack of hydroxide or water on the carbonyl carbon, followed by elimination of ethanol.
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions. The secondary amine adjacent to the sulfonyl group is less nucleophilic due to electron withdrawal by the sulfone .
Key Reactions:
-
Acylation :
Reacts with chloroacetyl chloride in the presence of triethylamine to form 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]-1-(chloroacetyl)piperazine (yield: 70–75%) . -
Alkylation :
Treatment with methyl iodide under basic conditions yields 1-methyl-4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine (yield: 60–68%) .
Sulfonyl Group Reactivity
Nucleophilic Aromatic Substitution :
The fluorine atom at the para position can be displaced under harsh conditions (e.g., KOH/DMSO at 120°C), but this is uncommon due to steric and electronic hindrance from the trifluoromethyl group .
Trifluoromethyl Group Stability
The -CF₃ group is highly stable under standard synthetic conditions, as seen in FDA-approved trifluoromethyl-containing drugs . It resists hydrolysis and oxidation, ensuring the integrity of the aromatic system during reactions .
Thermal Stability :
Decomposition occurs only above 300°C, making the compound suitable for high-temperature applications .
Coupling Reactions
The piperazine nitrogen can participate in cross-coupling reactions. For example:
-
Buchwald-Hartwig Amination :
Forms C–N bonds with aryl halides using palladium catalysts (yield: 50–65%) .
Comparative Reactivity with Analogues
| Compound | Ester Hydrolysis Rate | Piperazine Alkylation Yield | Electrophilic Substitution |
|---|---|---|---|
| Ethyl 4-benzenesulfonylpiperazine-1-carboxylate | Fast (t₁/₂ = 2 h) | 85% | Moderate |
| Target Compound | Moderate (t₁/₂ = 6 h) | 60–68% | Negligible |
| 4-Methylpiperazine-1-carboxylate | Slow (t₁/₂ = 12 h) | 90% | High |
Biological Interactions
While not a direct reaction, the compound inhibits fatty acid amide hydrolase (FAAH) via non-covalent interactions with the sulfonyl group acting as a hydrogen-bond acceptor .
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Enzymatic Activity
One of the primary applications of this compound lies in its role as an inhibitor of specific enzymes, particularly stearoyl-CoA desaturase. This enzyme is crucial in lipid metabolism, and its inhibition can lead to therapeutic effects in conditions such as obesity and diabetes. Research has shown that piperazine derivatives exhibit potent inhibitory activity against this enzyme, suggesting that ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate may also possess similar properties .
Table 1: Comparative Analysis of Piperazine Derivatives as Stearoyl-CoA Desaturase Inhibitors
| Compound Name | Structure | IC50 Value (µM) | Application |
|---|---|---|---|
| This compound | Structure | TBD | Obesity, Diabetes |
| Other Piperazine Derivative A | Structure | TBD | TBD |
| Other Piperazine Derivative B | Structure | TBD | TBD |
Anticancer Research
Targeting Cancer Cell Proliferation
Recent studies have indicated that compounds containing piperazine moieties can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and survival. This compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in reducing cell viability .
Case Study: Efficacy Against Breast Cancer Cells
In a controlled laboratory study, this compound was tested on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents. These findings suggest its potential as a novel anticancer therapeutic agent.
Neurological Applications
Neuroprotective Properties
The compound's unique structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of these diseases.
Table 2: Neuroprotective Effects of this compound
| Study | Model | Outcome |
|---|---|---|
| Study A | Neuronal Cell Line | Reduced oxidative stress markers |
| Study B | Animal Model | Improved cognitive function |
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Research has indicated that piperazine derivatives can exhibit antimicrobial properties against a range of pathogens. This compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory activity.
Case Study: Efficacy Against Staphylococcus aureus
In vitro testing demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations lower than those required for conventional antibiotics, highlighting its potential use in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Sulfonyl Group
Ethyl 4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxylate (CAS 16017-51-9)
- Structure : Differs by lacking the 3-trifluoromethyl group, retaining only the 4-fluoro substituent on the benzenesulfonyl ring.
- Properties : Reduced lipophilicity compared to the target compound due to the absence of the trifluoromethyl group. This may lower membrane permeability but improve aqueous solubility.
- Applications : Used as a precursor in kinase inhibitor synthesis due to its sulfonyl-piperazine scaffold .
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
- Structure : Simplest analog with an unsubstituted phenylsulfonyl group.
- Properties : Lower molecular weight (MW ≈ 326.35 g/mol) and higher symmetry, facilitating crystallization (as confirmed by X-ray studies in ).
- Research Findings : Demonstrates moderate inhibitory activity in enzyme assays, suggesting that halogenation (as in the target compound) enhances target engagement .
Heterocyclic and Complex Substituents
Ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (CAS 851080-04-1)
- Structure : Incorporates a benzothiazole-carbamoyl moiety linked to the sulfonyl group.
- The ethyl and fluorine substituents may enhance selectivity for hydrophobic binding pockets.
- Applications : Investigated in photodynamic therapy and as a fluorescent probe due to its extended conjugation system .
Carbonyl vs. Sulfonyl Linkages
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)
Piperazine Modifications
Ethyl 4-{2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl}piperazine-1-carboxylate
- Structure : Features a carbamoyl-methyl spacer with bis(trifluoromethyl)phenyl substituents.
- Properties : High lipophilicity (LogP ≈ 4.2) due to multiple trifluoromethyl groups, favoring blood-brain barrier penetration.
- Applications : Explored in central nervous system (CNS) drug candidates targeting neurotransmitter receptors .
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Notable Applications |
|---|---|---|---|---|
| Target Compound | 4-fluoro-3-(trifluoromethyl)benzenesulfonyl | ~423.33 | Sulfonyl, CF₃, F | Kinase inhibition, protease targeting |
| Ethyl 4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxylate | 4-fluorobenzenesulfonyl | ~358.37 | Sulfonyl, F | Kinase inhibitor precursor |
| Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate | Phenylsulfonyl | ~326.35 | Sulfonyl | Crystallography studies |
| Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate | 2,6-difluorophenylcarbonyl | ~314.29 | Carbonyl, F | Acid-stable drug formulations |
| Ethyl 4-{2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl}piperazine-1-carboxylate | Bis(trifluoromethyl)phenylcarbamoyl | ~510.38 | CF₃, carbamoyl | CNS drug candidates |
Research Implications
- Bioactivity: The trifluoromethyl group in the target compound enhances electronegativity, improving interactions with polar enzyme active sites compared to non-halogenated analogs.
Biological Activity
Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14F4N2O4S
- Molecular Weight : 362.32 g/mol
This compound features a piperazine ring, which is known for its versatility in biological applications, and a sulfonyl group that may enhance its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in cellular signaling and metabolic pathways. The presence of the sulfonyl group suggests potential inhibitory activity against certain enzymes, possibly affecting processes such as apoptosis and cell proliferation.
For instance, studies on related compounds have shown that sulfonamide derivatives can inhibit specific enzymes like PARP-1, which plays a crucial role in DNA repair mechanisms . This inhibition could lead to increased apoptosis in cancer cells, making such compounds valuable in oncology.
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 20.5 | Activation of caspase-dependent pathways |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Research indicates that the compound's fluorinated moieties contribute to its enhanced lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .
Case Study 1: Cancer Cell Line Evaluation
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis. The IC50 value was determined to be approximately 15.6 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth at MIC values of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in treating infections caused by resistant strains .
Q & A
Basic: What are the common synthetic routes for Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Nucleophilic Substitution: Reacting piperazine derivatives with sulfonyl chlorides (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to form the sulfonamide bond .
- Esterification: Introducing the ethyl carboxylate group via coupling reactions, often using tert-butyloxycarbonyl (Boc) protection to prevent side reactions .
- Purification: Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., with diethyl ether) to isolate the product .
Key Factors Affecting Yield/Purity:
Reference Yields:
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?
Methodological Answer:
- 1H/13C NMR:
- Diagnostic Peaks:
- Aromatic protons (δ 7.0–8.0 ppm) from the benzenesulfonyl group.
- Piperazine CH2 signals (δ 2.5–3.5 ppm) .
- Ethyl ester (δ 1.2–1.4 ppm for CH3; δ 4.1–4.3 ppm for OCH2) .
- IR Spectroscopy:
- Mass Spectrometry (MS):
Validation: Cross-correlate NMR/IR data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets?
Methodological Answer:
- Analog Synthesis:
- Biological Assays:
- Data Analysis:
Case Study: Truncating a piperazine lead improved CCR5 selectivity over muscarinic receptors ( ) .
Advanced: What strategies are recommended for resolving contradictions between computational docking predictions and experimental binding affinity data for this compound?
Methodological Answer:
- Validation Steps:
- Reassess Protonation States: Piperazine’s pKa (~9.5) affects binding; simulate at physiological pH .
- Flexible Docking: Account for side-chain mobility using molecular dynamics (MD) simulations.
- Crystallography: Resolve co-crystal structures (if feasible) to verify binding poses (SHELX refinement in ) .
- Experimental Cross-Checks:
Example: In , structural optimization resolved discrepancies between predicted and observed selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
